Ethyl 4-bromo-3-(bromomethyl)-1-methyl-1H-pyrazole-5-carboxylate
Description
Properties
IUPAC Name |
ethyl 4-bromo-5-(bromomethyl)-2-methylpyrazole-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10Br2N2O2/c1-3-14-8(13)7-6(10)5(4-9)11-12(7)2/h3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKLIVYLJJONLRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=NN1C)CBr)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Br2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
While specific applications of Ethyl 4-bromo-3-(bromomethyl)-1-methyl-1H-pyrazole-5-carboxylate are not detailed in the provided search results, information on related compounds can provide insights into potential research avenues.
Relevant Chemical Information
** близьких сполук**
- Pyrazoles: Pyrazoles, as a class, have garnered interest due to their diverse biological activities, with some demonstrating cytotoxicity against human cell lines . Many drugs on the market feature this heterocycle as a key structural element, including some that have been approved for cancer treatment .
- Ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate: This compound is used as an intermediate in the production of other chemical compounds . Methods for its preparation are described in patent literature .
- Ethyl 5-(4-bromobenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate: Research indicates potential antibacterial and anticancer activities. It has shown significant antibacterial activity, particularly against Gram-positive bacteria. It also exhibits moderate cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cell lines.
Potential Research Directions
Given the information on related compounds, this compound may be useful in:
- Medicinal Chemistry: As a building block for synthesizing molecules with potential biological activities, such as antibacterial or anticancer properties .
- Pharmaceutical Research: Exploring its cytotoxicity against various cancer cell lines .
- Chemical Synthesis: Utilizing it as an intermediate in the synthesis of more complex molecules, similar to the use of ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate .
Mechanism of Action
The mechanism by which Ethyl 4-bromo-3-(bromomethyl)-1-methyl-1H-pyrazole-5-carboxylate exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of the enzyme, preventing substrate binding. The molecular targets and pathways involved vary based on the biological context and the specific reactions it undergoes.
Comparison with Similar Compounds
Pyrazole derivatives with bromine substitutions and ester functionalities are widely studied for their structural diversity and biological relevance. Below is a detailed comparison of Ethyl 4-bromo-3-(bromomethyl)-1-methyl-1H-pyrazole-5-carboxylate with structurally analogous compounds:
Structural Analogues and Substituent Effects
Key Observations :
- Bromomethyl Group : The presence of a bromomethyl group in the target compound enhances its utility in alkylation or cross-coupling reactions, unlike analogues with simple methyl or aryl groups .
- Substituent Bulk : Compounds with bulky aryl groups (e.g., 4-methoxyphenyl in ) exhibit higher melting points (109–158°C) due to increased intermolecular interactions .
Biological Activity
Ethyl 4-bromo-3-(bromomethyl)-1-methyl-1H-pyrazole-5-carboxylate is a member of the pyrazole family, known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in various therapeutic areas, including antimicrobial and anticancer properties. This article provides an overview of the biological activity of this compound, supported by research findings and data tables.
Chemical Structure and Properties
Chemical Formula : CHBrNO
IUPAC Name : this compound
CAS Number : 1454848-19-1
The compound features a five-membered pyrazole ring with two bromine substituents, which significantly influence its reactivity and biological activity.
Antimicrobial Properties
Recent studies have explored the antimicrobial potential of various pyrazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant activity against a range of pathogens, including both Gram-positive and Gram-negative bacteria.
The structure-activity relationship (SAR) studies suggest that the presence of bromine enhances the antimicrobial efficacy by increasing the lipophilicity and reactivity towards microbial cell membranes.
Anticancer Activity
The potential anticancer properties of this compound have been investigated through various in vitro assays. Notably, this compound has shown promising results in inhibiting the growth of cancer cell lines such as MiaPaCa2 (pancreatic cancer) and A673 (Ewing sarcoma).
The mechanism of action appears to involve the inhibition of lactate dehydrogenase (LDH), an enzyme critical for cancer cell metabolism. The inhibition of LDH leads to reduced lactate production and impaired glycolysis, which is essential for tumor growth.
Case Study 1: Antimicrobial Efficacy
In a comparative study, this compound was tested alongside other pyrazole derivatives against common bacterial strains. The results indicated that this compound exhibited superior activity against Staphylococcus aureus compared to traditional antibiotics like penicillin.
Case Study 2: Cancer Cell Inhibition
In a laboratory setting, researchers conducted a series of assays to evaluate the cytotoxic effects of this compound on pancreatic cancer cells. The findings revealed that treatment with this compound resulted in significant apoptosis induction, highlighting its potential as a therapeutic agent in cancer treatment.
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for Ethyl 4-bromo-3-(bromomethyl)-1-methyl-1H-pyrazole-5-carboxylate?
- Methodological Answer : The compound is typically synthesized via cyclocondensation of ethyl acetoacetate with substituted hydrazines, followed by regioselective bromination. For example, bromination of the pyrazole core often employs reagents like N-bromosuccinimide (NBS) under controlled conditions to avoid over-bromination. Post-functionalization (e.g., ester hydrolysis) can yield derivatives for biological testing .
Q. How is the structure of this compound confirmed in synthetic workflows?
- Methodological Answer : Multinuclear NMR (¹H, ¹³C, and DEPT-135) is critical for confirming substitution patterns. IR spectroscopy verifies ester carbonyl (~1700 cm⁻¹) and C-Br (600–700 cm⁻¹) stretches. X-ray crystallography provides unambiguous confirmation of regiochemistry, as demonstrated in analogs like ethyl 1-(2-bromoethyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate .
Q. What solvents and conditions are optimal for purification?
- Methodological Answer : Column chromatography using silica gel with gradient elution (e.g., cyclohexane/ethyl acetate 0–30%) is standard. For polar intermediates, reverse-phase HPLC or recrystallization from ethanol/water mixtures improves purity .
Advanced Research Questions
Q. How can bromination at the 3-(bromomethyl) position be optimized to avoid di- or tri-brominated byproducts?
- Methodological Answer : Controlled bromination requires stoichiometric NBS in anhydrous CCl₄ under UV light or radical initiators (e.g., AIBN). Temperature modulation (0–25°C) and real-time monitoring via TLC or in-situ FTIR are critical to halt the reaction at the monobrominated stage .
Q. What strategies resolve contradictions in spectroscopic data for derivatives of this compound?
- Methodological Answer : Discrepancies in NMR chemical shifts (e.g., methyl vs. bromomethyl signals) are resolved using 2D techniques (HSQC, HMBC). For example, HMBC correlations between the ester carbonyl and adjacent protons clarify substitution patterns. Conflicting IR data may arise from solvent effects; thus, solid-state IR or computational DFT simulations (e.g., B3LYP/6-31G*) are recommended .
Q. How does this compound serve as a precursor for bioactive heterocycles?
- Methodological Answer : The bromomethyl group enables nucleophilic substitution (e.g., with amines or thiols) to generate triazole or thioether hybrids. For example, reaction with sodium azide yields azido intermediates for click chemistry, as shown in ethyl 3-azido-1-(4-bromobenzyl)-1H-pyrazole-4-carboxylate synthesis .
Q. What are the challenges in scaling up its synthesis for in vivo studies?
- Methodological Answer : Batch variability arises from exothermic bromination steps. Kilo-lab protocols recommend slow reagent addition (<1 equiv/hr) and jacketed reactors for temperature control. Residual metal catalysts (e.g., from Sonogashira couplings) require chelating resins (Chelex®) to meet pharmacokinetic purity standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
